molecular formula C8H8Cl2O B14673602 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one CAS No. 36842-13-4

7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one

Cat. No.: B14673602
CAS No.: 36842-13-4
M. Wt: 191.05 g/mol
InChI Key: PHJDTKRPFGPTGV-UHFFFAOYSA-N
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Description

7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one is a bicyclic compound with the molecular formula C7H6Cl2O. This compound is characterized by its unique bicyclo[3.2.0]hept-2-en-6-one structure, which includes two chlorine atoms and a methyl group. It is known for its applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one typically involves the reaction of dichloroketene with 1,3-cyclopentadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can be purified through distillation or recrystallization to achieve high purity levels .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced purification techniques ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways. It can also act as a probe for studying protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The pathways involved in these reactions depend on the specific biological context and the presence of other reactive species .

Comparison with Similar Compounds

7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

36842-13-4

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

7,7-dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one

InChI

InChI=1S/C8H8Cl2O/c1-4-2-5-6(3-4)8(9,10)7(5)11/h3,5-6H,2H2,1H3

InChI Key

PHJDTKRPFGPTGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C1)C(=O)C2(Cl)Cl

Origin of Product

United States

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